molecular formula C9H14S2 B12553339 2-(Penta-1,3-dien-1-yl)-1,3-dithiane CAS No. 145546-15-2

2-(Penta-1,3-dien-1-yl)-1,3-dithiane

Cat. No.: B12553339
CAS No.: 145546-15-2
M. Wt: 186.3 g/mol
InChI Key: LIPINJIBJOXUCW-UHFFFAOYSA-N
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Description

2-(Penta-1,3-dien-1-yl)-1,3-dithiane is an organic compound that features a dithiane ring substituted with a penta-1,3-dienyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Penta-1,3-dien-1-yl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with penta-1,3-dienyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Penta-1,3-dien-1-yl)-1,3-dithiane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The penta-1,3-dienyl group can undergo electrophilic substitution reactions, particularly at the conjugated diene positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced dithiane derivatives.

    Substitution: Halogenated penta-1,3-dienyl derivatives.

Scientific Research Applications

2-(Penta-1,3-dien-1-yl)-1,3-dithiane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the construction of polycyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Penta-1,3-dien-1-yl)-1,3-dithiane involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the dithiane ring and the conjugated diene system. The dithiane ring can act as a nucleophile, while the penta-1,3-dienyl group can undergo electrophilic addition reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A simpler dithiane compound without the penta-1,3-dienyl substitution.

    2-(Penta-1,3-dien-1-yl)-1,3-dithiolane: Similar structure but with a dithiolane ring instead of a dithiane ring.

    2-(Penta-1,3-dien-1-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dithiane ring.

Uniqueness

2-(Penta-1,3-dien-1-yl)-1,3-dithiane is unique due to the combination of the dithiane ring and the conjugated penta-1,3-dienyl group, which imparts distinct reactivity and makes it a valuable intermediate in synthetic organic chemistry.

Properties

CAS No.

145546-15-2

Molecular Formula

C9H14S2

Molecular Weight

186.3 g/mol

IUPAC Name

2-penta-1,3-dienyl-1,3-dithiane

InChI

InChI=1S/C9H14S2/c1-2-3-4-6-9-10-7-5-8-11-9/h2-4,6,9H,5,7-8H2,1H3

InChI Key

LIPINJIBJOXUCW-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC1SCCCS1

Origin of Product

United States

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